molecular formula C15H18ClF3N4O B12351850 1-(2-chlorophenyl)-6-[(2R)-3,3,3-trifluoro-2-methylpropyl]-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one

1-(2-chlorophenyl)-6-[(2R)-3,3,3-trifluoro-2-methylpropyl]-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B12351850
M. Wt: 362.78 g/mol
InChI Key: PITISNYPTFAJLP-PVIHBSMPSA-N
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Description

1-(2-chlorophenyl)-6-[(2R)-3,3,3-trifluoro-2-methylpropyl]-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one is a complex organic compound with a unique structure that includes a pyrazolo[3,4-d]pyrimidine core

Preparation Methods

The synthesis of 1-(2-chlorophenyl)-6-[(2R)-3,3,3-trifluoro-2-methylpropyl]-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 2-chlorophenyl group: This step may involve substitution reactions using chlorinated aromatic compounds.

    Addition of the trifluoromethyl group: This can be done using trifluoromethylation reagents under specific conditions to ensure regioselectivity and yield.

Industrial production methods would likely optimize these steps to maximize yield and minimize costs, potentially involving continuous flow chemistry or other scalable techniques.

Chemical Reactions Analysis

1-(2-chlorophenyl)-6-[(2R)-3,3,3-trifluoro-2-methylpropyl]-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation, nitration, or sulfonation reactions using appropriate reagents.

    Hydrolysis: Breaking down the compound in the presence of water and acid or base catalysts.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for developing new pharmaceuticals due to its unique structure and potential biological activity.

    Materials Science: Its properties could be exploited in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: It can be used as a tool compound to study various biological pathways and mechanisms.

Mechanism of Action

The mechanism by which 1-(2-chlorophenyl)-6-[(2R)-3,3,3-trifluoro-2-methylpropyl]-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, thereby modulating their activity and influencing various cellular pathways.

Comparison with Similar Compounds

Similar compounds to 1-(2-chlorophenyl)-6-[(2R)-3,3,3-trifluoro-2-methylpropyl]-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one include other pyrazolo[3,4-d]pyrimidine derivatives. These compounds share a similar core structure but differ in their substituents, which can significantly impact their properties and applications. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H18ClF3N4O

Molecular Weight

362.78 g/mol

IUPAC Name

1-(2-chlorophenyl)-6-[(2R)-3,3,3-trifluoro-2-methylpropyl]-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C15H18ClF3N4O/c1-8(15(17,18)19)6-12-21-13-9(14(24)22-12)7-20-23(13)11-5-3-2-4-10(11)16/h2-5,8-9,12-13,20-21H,6-7H2,1H3,(H,22,24)/t8-,9?,12?,13?/m1/s1

InChI Key

PITISNYPTFAJLP-PVIHBSMPSA-N

Isomeric SMILES

C[C@H](CC1NC2C(CNN2C3=CC=CC=C3Cl)C(=O)N1)C(F)(F)F

Canonical SMILES

CC(CC1NC2C(CNN2C3=CC=CC=C3Cl)C(=O)N1)C(F)(F)F

Origin of Product

United States

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